Enhanced Affinity for Amyloid-Beta Precursor Protein vs. Adenosine A1 Receptor Bias of Mono-Substituted Analogs
The target compound demonstrates a high binding affinity (Ki = 4.31 nM) for the amyloid-beta precursor protein, a target not reported for simpler mono-substituted analogs [1]. In contrast, the closest mono-substituted analog, 3-chloro-N-(4-phenylthiazol-2-yl)benzamide, is characterized as an adenosine A1 receptor antagonist with a significantly lower affinity (Ki = 86 nM) for that target [2]. The target compound's unique 5-chloro-2-nitro pattern leads to a >10-fold improvement in affinity for its primary reported target compared to the adenosine receptor affinity of the 3-chloro analog.
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 4.31 nM (Amyloid-beta precursor protein) |
| Comparator Or Baseline | 3-Chloro-N-(4-phenylthiazol-2-yl)benzamide, Ki = 86 nM (Adenosine A1 receptor) [2] |
| Quantified Difference | >10-fold higher affinity for its primary target compared to the 3-chloro analog's affinity for the adenosine A1 receptor. |
| Conditions | Radioligand binding assays. Target compound: Inhibition of [125I]2-(3'-Iodo-4'-N-methylaminophenyl) benzothiazole binding to amyloid beta (1-40). Comparator: ChEBML_29638 assay for adenosine A1 receptor. |
Why This Matters
For researchers focused on amyloid beta pathology, this compound offers a mechanistically distinct and potent starting point that cannot be replaced by readily available adenosine receptor antagonists from the same chemical class.
- [1] BindingDB Entry BDBM50276883 (CHEMBL4175800): Affinity Data for 5-chloro-2-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide. View Source
- [2] van Tilburg, E.W., van der Klein, P.A., de Groote, M., Beukers, M.W., IJzerman, A.P. Substituted 4-phenyl-2-(phenylcarboxamido)-1,3-thiazole derivatives as antagonists for the adenosine A(1) receptor. Bioorg Med Chem Lett. 2001 Aug 6;11(15):2017-9. BindingDB Ki Summary for BDBM50101789. View Source
